Enhanced Calculated Lipophilicity (XLogP3) vs. Unsubstituted Parent Compound
A key computable differentiator is the compound's increased lipophilicity. The presence of the 4-bromine atom raises the calculated LogP, which can be critical for membrane permeability. The XLogP3 value of the target 4-bromo compound is 5.5 [1]. This is significantly higher than the XLogP3 of the unsubstituted parent compound, N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 742073-56-9), which has a calculated value of 5.0 [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 |
| Comparator Or Baseline | N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (XLogP3 = 5.0) |
| Quantified Difference | Delta XLogP3 = +0.5 |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem |
Why This Matters
A higher LogP can translate to improved passive membrane permeability, which is a critical parameter in early drug discovery screening for intracellular target engagement.
- [1] PubChem. (2025). 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide. Compound Summary CID 18568815. National Center for Biotechnology Information. View Source
